Borinic acid, bis(4-chlorophenyl)-, 1H-imidazol-4-ylmethyl ester
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Overview
Description
Borinic acid, bis(4-chlorophenyl)-, 1H-imidazol-4-ylmethyl ester is a compound that combines the properties of borinic acid and imidazole derivatives. This compound is known for its unique chemical structure, which includes a boron atom bonded to two 4-chlorophenyl groups and an imidazole ring. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of borinic acid, bis(4-chlorophenyl)-, 1H-imidazol-4-ylmethyl ester typically involves the reaction of borinic acid derivatives with imidazole compounds. One common method involves the use of a Cu(II) catalyst to facilitate the reaction. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Borinic acid, bis(4-chlorophenyl)-, 1H-imidazol-4-ylmethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can convert the compound into borane derivatives.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Borane derivatives.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
Borinic acid, bis(4-chlorophenyl)-, 1H-imidazol-4-ylmethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of borinic acid, bis(4-chlorophenyl)-, 1H-imidazol-4-ylmethyl ester involves its interaction with various molecular targets. The imidazole ring can bind to metal ions and enzymes, modulating their activity. The boron atom can form reversible covalent bonds with biological molecules, influencing their function. These interactions can affect cellular processes and pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Borinic acid derivatives: Compounds with similar boron-containing structures.
Imidazole derivatives: Compounds with similar imidazole rings, such as benzimidazole and triazole derivatives.
Uniqueness
Borinic acid, bis(4-chlorophenyl)-, 1H-imidazol-4-ylmethyl ester is unique due to the combination of borinic acid and imidazole functionalities. This dual functionality imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
872044-92-3 |
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Molecular Formula |
C16H13BCl2N2O |
Molecular Weight |
331.0 g/mol |
IUPAC Name |
bis(4-chlorophenyl)-(1H-imidazol-5-ylmethoxy)borane |
InChI |
InChI=1S/C16H13BCl2N2O/c18-14-5-1-12(2-6-14)17(13-3-7-15(19)8-4-13)22-10-16-9-20-11-21-16/h1-9,11H,10H2,(H,20,21) |
InChI Key |
BBVPCBRRKYTRMY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)OCC3=CN=CN3 |
Origin of Product |
United States |
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